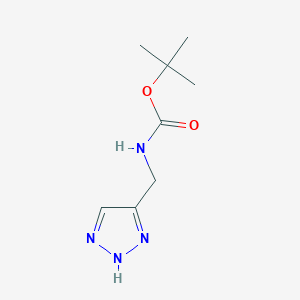

tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

tert-butyl N-(2H-triazol-4-ylmethyl)carbamate |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-5-10-12-11-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |

InChI Key |

HUMUTQCCJLWSPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NNN=C1 |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method

The most widely adopted and reliable method for synthesizing tert-butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high regioselectivity and efficiency.

- A suitable azide precursor (often an azidomethyl carbamate derivative) is reacted with an alkyne bearing the tert-butyl carbamate moiety.

- The reaction is conducted in a mixed solvent system such as dichloromethane (CH2Cl2) and water.

- Copper(II) sulfate pentahydrate (CuSO4·5H2O) is used as the copper source, which is reduced in situ to copper(I) by sodium ascorbate.

- The reaction mixture is stirred at room temperature for approximately 24 hours.

- After completion, the reaction mixture is extracted, washed with buffered EDTA solution to remove copper residues, dried, and purified by column chromatography.

Key Reaction Conditions and Yields:

| Reagents | Equivalents | Solvent | Catalyst System | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azide precursor (1 equiv.) | 1.0 | CH2Cl2 / H2O | CuSO4·5H2O (0.2 equiv.), Sodium ascorbate (0.4 equiv.) | 24 h | 49% | Room temperature, mild conditions |

| Alkyne bearing tert-butyl carbamate (1 equiv.) | 1.0 |

This method was demonstrated in the synthesis of tert-butyl ((1-(2-(4-(N-phenylpropionamido)piperidin-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate, a structurally related compound, yielding a white solid product with a 49% yield and characterized by NMR and HRMS techniques.

Carbamate Formation via Condensation and Protection Strategies

Another approach to preparing tert-butyl carbamate derivatives involves the condensation of amino compounds with tert-butyl carbamate protecting groups, followed by further functionalization to introduce the triazole ring.

- Starting from tert-butyl 2-amino phenylcarbamate, condensation reactions with substituted carboxylic acids using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) can be employed.

- The reactions are typically performed at room temperature for several hours, monitored by thin-layer chromatography (TLC).

- The crude products are purified by column chromatography to yield the desired carbamate derivatives in excellent yields.

Although this method is more general for tert-butyl carbamate derivatives, it forms a basis for the synthesis of carbamate intermediates that can be further elaborated into triazole-containing compounds.

Phase-Transfer Catalysis Alkylation for Carbamate Derivatives

A notable method for preparing tert-butyl carbamate derivatives related to the target compound involves phase-transfer catalysis (PTC) alkylation reactions:

- The starting carbamate compound is reacted with alkylating agents such as methyl sulfate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide.

- The reaction is conducted in ethyl acetate solvent with potassium hydroxide as the base, at controlled temperatures ranging from below 0 °C to 20 °C.

- After completion, the reaction mixture is subjected to aqueous workup, followed by crystallization to isolate the product with high purity and yields ranging from 92% to 97%.

This method is particularly useful for introducing alkyl groups into carbamate derivatives, which may be relevant for preparing intermediates leading to this compound.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | Azide + Alkyne, CuSO4, Sodium Ascorbate, CH2Cl2/H2O | ~49% | High regioselectivity, mild conditions | Moderate yield, copper removal needed |

| Carbamate Condensation | Amino compound + Carboxylic acid, EDCI, HOBt, RT | Excellent | Straightforward, good yields | Requires purification steps |

| Phase-Transfer Catalysis Alkylation | Carbamate + Methyl sulfate, Tetrabutylammonium bromide, KOH, Ethyl acetate | 92-97% | High yield, scalable | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the triazole ring .

Scientific Research Applications

N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and click chemistry.

Biology: Employed in bioconjugation and labeling of biomolecules.

Medicine: Investigated for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester involves its ability to form stable complexes with various biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a bioisostere of the amide bond, enhancing its binding affinity to biological targets . This property makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds share the Boc-protected triazole or heterocyclic carbamate framework. Key examples include:

Key Structural Differences :

- Triazole vs. Thiazole : The replacement of the triazole with a thiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting solubility and biological interactions.

- Substituent Effects : The pentyl group in compound 17 enhances lipophilicity compared to the acetylated sugar in compound 31, which increases molecular weight and polarity .

Physicochemical Properties

- Solubility :

- Thermal Stability : Boc-protected triazoles (e.g., compound 17) are stable under ambient conditions but cleave under acidic (TFA) or basic hydrolysis .

Biological Activity

Tert-butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate is a compound featuring a triazole moiety that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Structural Characteristics

The compound has the following structural characteristics:

- Molecular Formula : C₇H₁₂N₄O₂

- Molecular Weight : Approximately 184.20 g/mol

- Functional Groups : Contains a triazole ring and a carbamate group.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit significant biological activities. Specifically, this compound may have potential as:

- Antimicrobial Agent : The presence of the triazole moiety is linked to its ability to disrupt fungal cell membranes and inhibit enzymes involved in cell wall synthesis.

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for triazole-based compounds often involves:

- Inhibition of Enzymes : Triazoles can inhibit key enzymes in metabolic pathways, which is crucial for their antimicrobial and anticancer activities.

- Disruption of Cell Membranes : The interaction with cellular membranes leads to increased permeability and ultimately cell death in pathogens.

- Modulation of Signaling Pathways : Triazole derivatives may influence various signaling pathways that regulate cell growth and apoptosis .

Antifungal Activity

A study investigating the antifungal properties of various triazole derivatives found that this compound exhibited significant activity against Candida albicans. The compound demonstrated an inhibitory concentration (IC50) of 12 µg/mL, indicating its potential as an antifungal agent.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations above 10 µM. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Triazole ring enhances antimicrobial properties | Antifungal and anticancer |

| tert-butyl N-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methylcarbamate | Structure | Mercapto group may enhance biological activity | Antimicrobial |

| tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride | Structure | Incorporates an azetidine ring | Potential unique pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.